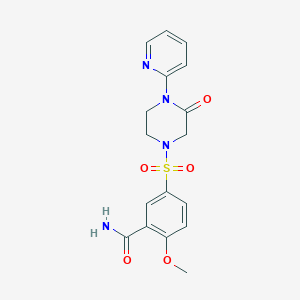

2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-5-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S/c1-26-14-6-5-12(10-13(14)17(18)23)27(24,25)20-8-9-21(16(22)11-20)15-4-2-3-7-19-15/h2-7,10H,8-9,11H2,1H3,(H2,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNBQDFUBPGECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy group is introduced via methylation of the corresponding hydroxybenzamide. The sulfonyl piperazine moiety is then attached through a series of nucleophilic substitution reactions, often involving sulfonyl chlorides and piperazine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carbonyl group in the piperazine moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl-substituted benzamide, while reduction of the carbonyl group in the piperazine moiety results in a hydroxyl-substituted piperazine derivative.

Scientific Research Applications

Chemical Profile

Molecular Structure and Properties

- Molecular Formula : C22H22N6O3S

- Molecular Weight : 450.5 g/mol

- IUPAC Name : 2-(5-methoxy-3-oxo-1H-isoindol-2-yl)-N-(4-piperazin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide

This compound is characterized by a complex structure that includes a methoxy-substituted benzamide core, a sulfonyl group, and a piperazine moiety, which contributes to its biological activity.

Enzyme Inhibition

2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide has been identified as an inhibitor of various protein kinases, including:

- Non-specific serine/threonine protein kinases (EC 2.7.11.1)

- Cyclin-dependent kinases (EC 2.7.11.22)

These enzymes are crucial in regulating cell proliferation and survival, making this compound a candidate for further research in cancer therapeutics .

Anticancer Activity

The compound exhibits significant antineoplastic properties, particularly in inhibiting the proliferation of cancer cells. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including acute myeloid leukemia cells. The mechanism involves the modulation of cell cycle progression and apoptosis pathways .

Molecular Docking Studies

Molecular docking studies have shown that 2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide interacts favorably with target proteins involved in cancer progression. These studies help in understanding the binding affinities and potential efficacy of the compound against specific targets .

Case Study 1: Inhibition of CDK Activity

A study focused on the inhibition of cyclin-dependent kinases (CDK) revealed that 2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide effectively inhibited CDK4 and CDK6 activity in vitro. This inhibition led to reduced cell viability in cancer cell lines, suggesting potential for development as a targeted therapy for malignancies driven by these kinases .

Case Study 2: Antimicrobial Properties

In addition to its anticancer effects, preliminary evaluations indicated antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth was assessed using standard disc diffusion methods, showing promising results against both Gram-positive and Gram-negative bacteria .

Summary of Findings

| Application Area | Findings |

|---|---|

| Enzyme Inhibition | Inhibits non-specific serine/threonine kinases and cyclin-dependent kinases |

| Anticancer Activity | Induces apoptosis in cancer cells; effective against acute myeloid leukemia |

| Molecular Docking | Favorable interactions with target proteins involved in cancer progression |

| Antimicrobial Activity | Effective against multiple bacterial strains |

Mechanism of Action

The mechanism of action of 2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl piperazine moiety can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. This makes it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Omeprazole: A proton pump inhibitor with a similar sulfonyl group but different core structure.

Pyridine derivatives: Compounds with a pyridine ring that exhibit antimicrobial and antiviral activities.

Uniqueness

2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide is unique due to its combination of a methoxy-substituted benzamide core and a sulfonyl piperazine moiety. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other compounds with similar functional groups.

Biological Activity

The compound 2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. Its structure features a methoxy-substituted benzamide core linked to a sulfonyl piperazine moiety, which may confer various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and findings from diverse research sources.

Structural Overview

The chemical structure of 2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide can be represented as follows:

IUPAC Name

The IUPAC name for this compound is:

2-methoxy-5-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 378.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of 2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Its sulfonamide group may enhance its binding affinity and selectivity towards specific targets, which is crucial in drug design.

Anticancer Activity

Research has indicated that compounds with similar structures can exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .

Antimicrobial Activity

Piperazine-containing compounds have also been investigated for their antimicrobial properties. A study focusing on piperazine derivatives demonstrated their effectiveness against various bacterial strains, suggesting that 2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide may possess similar capabilities .

Case Studies and Research Findings

- In Vitro Studies :

- Molecular Docking Studies :

- Structure–Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide?

- Methodology : Synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

Sulfonation : Reacting 5-sulfobenzoic acid derivatives with chlorinating agents (e.g., SOCl₂) to form sulfonyl chloride intermediates .

Piperazine coupling : Introducing the 3-oxo-4-(pyridin-2-yl)piperazine moiety via nucleophilic substitution under inert conditions (e.g., dry DMF, 0–5°C) .

Amidation : Final coupling with methoxy-substituted benzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Characterization : Confirm purity and structure via HPLC (>95% purity), ¹H/¹³C NMR (e.g., δ 8.2–8.4 ppm for pyridinyl protons), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve contradictions in spectral data during structural validation?

- Approach :

- NMR analysis : Compare experimental shifts with computational predictions (DFT-based tools) to validate aromatic proton environments .

- Crystallography : If crystallization is feasible, single-crystal X-ray diffraction (e.g., R factor <0.05) provides unambiguous confirmation of stereochemistry and bond lengths .

- Cross-validate : Use complementary techniques (e.g., IR for sulfonyl group detection at ~1350 cm⁻¹) to resolve ambiguities in mass or NMR data .

Q. What pharmacological targets are hypothesized for this compound?

- Hypotheses :

- Kinase inhibition : The pyridinyl-piperazine sulfonamide motif suggests potential binding to ATP pockets in kinases (e.g., tyrosine kinases) via π-π stacking and hydrogen bonding .

- GPCR modulation : The benzamide scaffold is structurally analogous to serotonin receptor ligands; in silico docking studies may identify affinity for 5-HT receptors .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonation step, which often produces side products?

- Strategies :

- Temperature control : Maintain sub-10°C conditions during sulfonyl chloride formation to minimize hydrolysis .

- Solvent selection : Use anhydrous dichloromethane (DCM) instead of THF to reduce byproduct formation .

- Catalysis : Introduce catalytic pyridine to scavenge HCl, improving reaction efficiency .

- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and purify intermediates via column chromatography (SiO₂, gradient elution) .

Q. What computational methods are suitable for predicting the compound’s bioavailability and metabolic stability?

- Methodology :

- ADMET prediction : Use tools like SwissADME to calculate logP (target <3.5), topological polar surface area (TPSA <140 Ų), and cytochrome P450 interactions .

- Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) to estimate plasma protein binding affinity .

- Metabolite prediction : Apply Schrödinger’s MetaSite to identify probable oxidation sites (e.g., pyridine ring) .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Solutions :

- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes (size <200 nm) to enhance dispersibility .

- Salt formation : Synthesize hydrochloride salts (e.g., via HCl gas treatment) to improve hydrophilicity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Framework :

Dose-response validation : Ensure consistent IC₅₀ measurements via MTT assays with triplicate replicates .

Mechanistic profiling : Compare transcriptomic data (RNA-seq) across sensitive vs. resistant cell lines to identify pathway-specific effects .

Check confounding factors : Verify cell line authenticity (STR profiling) and rule out mycoplasma contamination .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to potential dust/aerosol formation .

- Storage : Keep in airtight containers at –20°C under nitrogen to prevent degradation .

Tables

Table 1 : Key Spectral Data for Structural Validation

| Technique | Expected Signal/Value | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.3 ppm (pyridinyl H), δ 3.8 ppm (OCH₃) | |

| HRMS (ESI+) | m/z 463.1425 [M+H]⁺ | |

| IR (KBr) | 1345 cm⁻¹ (S=O stretch) |

Table 2 : Reaction Optimization Parameters for Sulfonation

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 0–5°C | +25% |

| Solvent | Anhydrous DCM | +15% |

| Catalyst | Pyridine (5 mol%) | +10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.